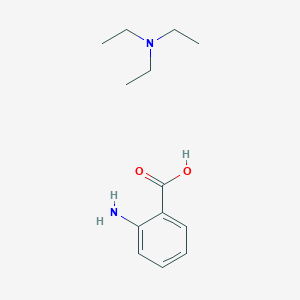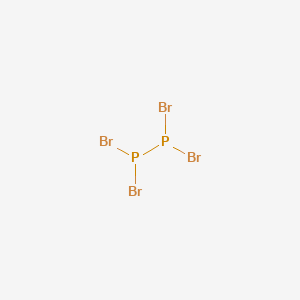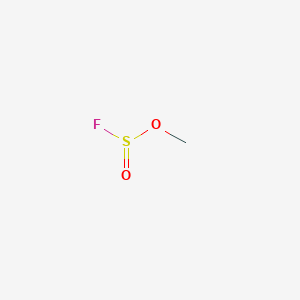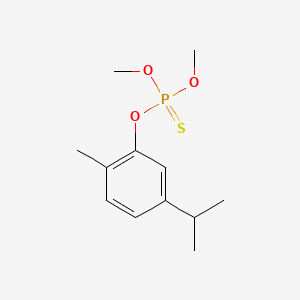
Acetic acid;2,3-dimethylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,3-dimethylbut-2-en-1-ol, also known as 2,3-dimethyl-2-buten-1-yl acetate, is an organic compound with the molecular formula C8H16O3. It is a derivative of acetic acid and 2,3-dimethylbut-2-en-1-ol, characterized by its unique structure that combines an acetate group with a branched alkene alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-dimethylbut-2-en-1-ol typically involves the esterification of 2,3-dimethylbut-2-en-1-ol with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
2,3-Dimethylbut-2-en-1-ol+Acetic Anhydride→Acetic acid;2,3-dimethylbut-2-en-1-ol+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,3-dimethylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,3-dimethylbut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,3-dimethylbut-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can participate in metabolic pathways. The alkene moiety can interact with various biological molecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-methylbut-2-en-1-ol: Similar structure with a methyl group instead of a dimethyl group.
Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but with different branching.
Uniqueness
Acetic acid;2,3-dimethylbut-2-en-1-ol is unique due to its specific branching and functional groups, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its similar compounds, making it valuable in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
18612-09-4 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
acetic acid;2,3-dimethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5(2)6(3)4-7;1-2(3)4/h7H,4H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
NFFSYGNXIAZUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)CO)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)


![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

